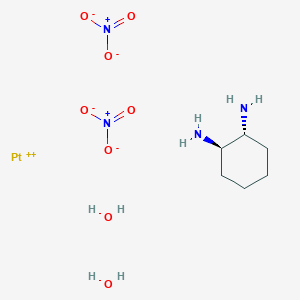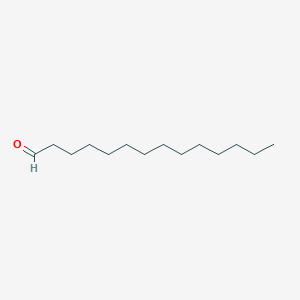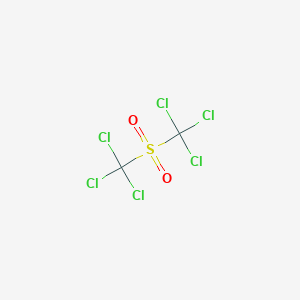
Benzoate d'éthyle-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ethyl Benzoylformate-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as an intermediate in the synthesis of various compounds, including pharmaceuticals like Cephalexin. In biology, it is used in proteomics research to study protein interactions and functions . In medicine, it is utilized in the development of new drugs and therapeutic agents . Additionally, it has applications in the industrial sector for the production of fine chemicals and other specialized materials .
Mécanisme D'action
- BFDC is a thiamin diphosphate (ThDP)-dependent enzyme that catalyzes the nonoxidative decarboxylation of benzoylformate, yielding benzaldehyde and carbon dioxide .
- Originally isolated from Pseudomonas putida, BFDC plays a metabolic role in the mandelate pathway , allowing pseudomonads to utilize R-mandelate as their sole carbon source .
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
Ethyl Benzoylformate-d5 interacts with various enzymes and proteins in biochemical reactions. For instance, it is the substrate of benzoylformate decarboxylase, a thiamine diphosphate-dependent enzyme .
Cellular Effects
It has been used in the reduction of ethyl benzoylformate mediated by Saccharomyces cerevisiae entrapped in alginate fibers .
Molecular Mechanism
The molecular mechanism of Ethyl Benzoylformate-d5 involves its conversion to ethyl mandelate. This process is catalyzed by the short-chain dehydrogenase/reductase (SDR) from Thermus thermophilus HB8 and the NAD(P)-dependent glucose dehydrogenase (GDH) from Thermoplasma acidophilum DSM 1728 .
Temporal Effects in Laboratory Settings
A final yield of 1.17 mM (±)-ethyl mandelate was obtained from the catalytic conversion of ethyl benzoylformate, with a conversion rate of ethyl benzoylformate to (S)-(+)-mandelate of 71.86% and in an enantiomeric excess of > 99% after 1.5 h .
Dosage Effects in Animal Models
Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
Ethyl Benzoylformate-d5 is involved in the metabolic pathway of the reduction of ethyl benzoylformate to ethyl mandelate. This process is catalyzed by the short-chain dehydrogenase/reductase (SDR) from Thermus thermophilus HB8 and the NAD(P)-dependent glucose dehydrogenase (GDH) from Thermoplasma acidophilum DSM 1728 .
Méthodes De Préparation
Ethyl Benzoylformate-d5 can be synthesized through various methods. One common synthetic route involves the enantioselective hydrogenation of ethyl benzoylformate on a platinum/alumina catalyst modified with dihydrocinchonidine . This method has been studied extensively for its high enantioselectivity and efficiency . Industrial production methods may vary, but they generally involve similar catalytic processes to ensure the purity and stability of the compound .
Analyse Des Réactions Chimiques
Ethyl Benzoylformate-d5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas for hydrogenation, various oxidizing agents for oxidation, and nucleophiles for substitution reactions . Major products formed from these reactions include ethyl mandelate and other derivatives, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Ethyl Benzoylformate-d5 can be compared with other similar compounds such as ethyl benzoylformate, methyl benzoylformate, and ethyl pyruvate . While these compounds share similar chemical structures and properties, Ethyl Benzoylformate-d5 is unique due to its stable isotope labeling, which makes it particularly useful in research applications that require precise tracking and analysis of molecular interactions .
Similar Compounds::- Ethyl Benzoylformate
- Methyl Benzoylformate
- Ethyl Pyruvate
Propriétés
IUPAC Name |
ethyl 2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLCQKPAECHXCQ-DKFMXDSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)OCC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440693 |
Source


|
| Record name | Ethyl Benzoylformate-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025892-26-5 |
Source


|
| Record name | Ethyl Benzoylformate-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B130835.png)



![(2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B130843.png)







